1,1'-Didocosyl-4,4'-bipyridin-1-ium
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Overview
Description
1,1’-Didocosyl-4,4’-bipyridin-1-ium is a derivative of bipyridine, a compound known for its extensive applications in various fields of chemistry and material science. This compound is characterized by the presence of two long alkyl chains (dodecyl groups) attached to the nitrogen atoms of the bipyridine core, making it a cationic surfactant. The unique structure of 1,1’-Didocosyl-4,4’-bipyridin-1-ium allows it to interact with various molecular systems, making it a valuable compound in supramolecular chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium typically involves the quaternization of 4,4’-bipyridine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 4,4’-bipyridine in acetonitrile.
- Add dodecyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same quaternization reaction but is optimized for large-scale production with automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
1,1’-Didocosyl-4,4’-bipyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine radical cation.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of 1,1’-Didocosyl-4,4’-bipyridin-1-ium.
Reduction: Bipyridine radical cations.
Substitution: Various alkyl or functional group-substituted derivatives.
Scientific Research Applications
1,1’-Didocosyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and coordination polymers.
Biology: Investigated for its potential as a DNA intercalator and antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1,1’-Didocosyl-4,4’-bipyridin-1-ium is primarily based on its ability to interact with various molecular systems through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking interactions, while the long alkyl chains provide hydrophobic interactions. These properties make it effective in forming supramolecular assemblies and interacting with biological membranes.
Comparison with Similar Compounds
1,1’-Didocosyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives such as:
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium: Similar structure but with shorter alkyl chains, leading to different surfactant properties.
4,4’-Bipyridinium dichloride: Lacks the long alkyl chains, making it less effective as a surfactant but useful in electrochemical applications.
1,1’-Dimethyl-4,4’-bipyridin-1-ium: Smaller alkyl groups result in different solubility and interaction properties.
The uniqueness of 1,1’-Didocosyl-4,4’-bipyridin-1-ium lies in its combination of a bipyridinium core with long alkyl chains, providing a balance of electrostatic and hydrophobic interactions that are valuable in various applications.
Properties
CAS No. |
739339-70-9 |
---|---|
Molecular Formula |
C54H98N2+2 |
Molecular Weight |
775.4 g/mol |
IUPAC Name |
1-docosyl-4-(1-docosylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C54H98N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47-55-49-43-53(44-50-55)54-45-51-56(52-46-54)48-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-46,49-52H,3-42,47-48H2,1-2H3/q+2 |
InChI Key |
SPPCUVOLQQKKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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